2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification techniques could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the indole moiety.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure and functional groups.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include:
- 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and development .
Properties
Molecular Formula |
C28H26N6O2S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C28H26N6O2S/c1-28(2,3)19-15-13-18(14-16-19)25-32-33-27(34(25)20-9-5-4-6-10-20)37-17-23(35)30-31-24-21-11-7-8-12-22(21)29-26(24)36/h4-16,29,36H,17H2,1-3H3 |
InChI Key |
IITAVICCUURZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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